3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
説明
3-[[4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione is a synthetic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group linked to a 3-chlorophenylpiperazine moiety via a carbonyl bridge. This structure combines a heterocyclic quinazoline scaffold—known for its pharmacological versatility—with a piperazine group, which enhances binding affinity to neurotransmitter receptors and enzymes. The 3-chlorophenyl substituent likely contributes to hydrophobic interactions and steric effects, influencing target selectivity and metabolic stability.
特性
IUPAC Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c27-20-4-3-5-21(16-20)29-12-14-30(15-13-29)24(32)19-10-8-18(9-11-19)17-31-25(33)22-6-1-2-7-23(22)28-26(31)34/h1-11,16H,12-15,17H2,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKZMCPESBTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline core, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The following table summarizes the findings on its effectiveness against various bacterial strains:
The compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. Notably, it showed comparable efficacy to standard antibiotics like ampicillin and vancomycin.
Antitumor Activity
The antitumor potential of quinazoline derivatives has been extensively studied. The compound under review has been synthesized and tested for its ability to inhibit tumor cell proliferation. In vitro studies indicated that it possesses significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately . This suggests a promising therapeutic potential in cancer treatment. The mechanism of action is believed to involve the inhibition of DNA topoisomerase enzymes, which are crucial for DNA replication and repair.
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, the compound has shown anti-inflammatory effects. A comparative study assessed the anti-inflammatory activity of several quinazoline derivatives using a carrageenan-induced paw edema model in rats.
Results Summary:
| Compound | Inhibition (%) | Dosage (mg/kg) |
|---|---|---|
| 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione | 36.3 | 50 |
| Standard Drug (Indomethacin) | 45.0 | 10 |
The compound exhibited an inhibition percentage that indicates moderate anti-inflammatory activity, suggesting its potential use in inflammatory conditions.
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Quinoline vs. Quinazoline Cores: NF1442, a quinoline derivative, exhibits potent Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM), while the target compound’s quinazoline core may favor different targets due to altered electronic properties and hydrogen-bonding capacity .
- Piperazine Linkage: The 3-chlorophenylpiperazine group is conserved across analogs like NF1442 and JJGW01, suggesting shared receptor-binding motifs.
- Urea-Thiazole Hybrids : Urea derivatives with thiazole rings (e.g., compound 11f in ) demonstrate moderate antimicrobial activity, highlighting how heterocyclic appendages influence bioactivity compared to the quinazoline-dione system .
Table 2: Physicochemical Properties
Key Observations:
- Synthetic Accessibility : Piperazine-carbonyl intermediates (e.g., ’s ethyl esters) are synthesized in high yields (~89–93%), indicating feasible routes for modifying the target compound’s benzyl-piperazine region .
Q & A
Basic: What are the key steps in synthesizing 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione, and what challenges are associated with its multi-step preparation?
The synthesis typically involves:
- Step 1: Formation of the piperazine-1-carbonyl linkage via coupling reactions, often using reagents like N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .
- Step 2: Introduction of the 3-chlorophenyl group through nucleophilic substitution or Friedel-Crafts acylation, requiring precise pH control (e.g., 7–8) and catalysts like Lewis acids .
- Step 3: Functionalization of the quinazoline-2,4-dione core via Mannich reactions or alkylation, often necessitating high temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
Challenges: - Low yields in cross-coupling steps due to steric hindrance from the bulky benzyl group .
- Competing side reactions during carbonyl activation, requiring rigorous purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the piperazine and quinazoline moieties. For example, the 3-chlorophenyl proton signals appear as doublets at δ 7.2–7.4 ppm, while quinazoline carbonyl carbons resonate at ~165–170 ppm .
- Infrared (IR) Spectroscopy:
- Peaks at ~1680 cm⁻¹ (C=O stretch of quinazoline-dione) and ~1240 cm⁻¹ (C-N stretch of piperazine) validate functional groups .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity, critical for biological assays .
Advanced: How do modifications to the piperazine or chlorophenyl substituents influence the compound's binding affinity to target receptors, and what computational methods are used to predict these interactions?
- Piperazine Modifications:
- Replacing the 3-chlorophenyl group with 4-fluorophenyl (e.g., in analogs from ) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- N-methylation of piperazine improves metabolic stability but may sterically hinder receptor binding .
- Computational Methods:
- Molecular Docking (AutoDock Vina): Predicts interactions with serotonin receptors (5-HT₂A), where the chlorophenyl group forms π-π stacking with Phe234 .
- Molecular Dynamics Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .
Advanced: What strategies are employed to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- In Vitro vs. In Vivo Validation:
- Discrepancies in IC₅₀ values (e.g., lower efficacy in vivo) may arise from poor bioavailability. Solutions include:
- Prodrug Design: Adding ester groups to enhance solubility (e.g., ethyl carboxylate derivatives in ) .
- Pharmacokinetic Profiling: Measuring plasma half-life via LC-MS/MS to adjust dosing regimens .
- Tissue Distribution Studies: Radiolabeled analogs (e.g., ¹⁴C-tagged) track accumulation in target organs .
Basic: What are the optimal reaction conditions (solvent, temperature, catalysts) for forming the piperazine-1-carbonyl linkage in this compound?
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) for polar aprotic environments .
- Temperature: 0–5°C during coupling to minimize side reactions, followed by gradual warming to 25°C .
- Catalysts:
- 4-Dimethylaminopyridine (DMAP) accelerates carbonyl activation .
- Triethylamine (TEA) neutralizes HCl byproducts in substitution steps .
Advanced: How does the presence of the quinazoline-2,4-dione moiety contribute to the compound's metabolic stability, and what in vitro models are used to assess this?
- Metabolic Stability:
- The quinazoline-2,4-dione core resists hepatic cytochrome P450 (CYP3A4)-mediated oxidation due to electron-withdrawing effects .
- In Vitro Models:
- Microsomal Incubations: Human liver microsomes (HLMs) quantify intrinsic clearance (CLint) using LC-MS/MS .
- Hepatocyte Assays: Primary hepatocytes evaluate phase II metabolism (e.g., glucuronidation) .
Advanced: What are the critical considerations in designing analogs of this compound to enhance selectivity while minimizing off-target effects in neurological applications?
- Selectivity Optimization:
- Bioisosteric Replacement: Substituting piperazine with homopiperazine () alters conformational flexibility, reducing off-target binding to dopamine D₂ receptors .
- Substituent Tuning: Introducing methoxy groups (e.g., as in ) enhances affinity for 5-HT₁A receptors over adrenergic receptors .
- Off-Target Mitigation:
- High-Content Screening (HCS): Multiparametric assays (e.g., calcium flux, cAMP levels) identify promiscuous analogs .
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